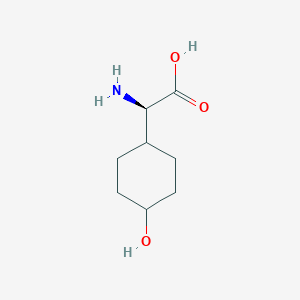
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl: is an organic compound characterized by its unique structure, which includes a pentyl group and a chloromethyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl typically involves the reaction of 4-chloromethylcyclohexane with pentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted cyclohexane
Substitution: Azido-substituted cyclohexane, thiol-substituted cyclohexane
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
- trans-1-Pentyl-4-(trans-4-methylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-bromomethylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-hydroxymethylcyclohexyl)cyclohexane
Comparison: Compared to its analogs, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it more suitable for specific applications where chloromethyl functionality is required.
Propiedades
Fórmula molecular |
C18H33Cl |
|---|---|
Peso molecular |
284.9 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
Clave InChI |
JDXXKBBIIIQJEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
SMILES canónico |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[(E)-2-nitroethenyl]benzene](/img/structure/B1640960.png)
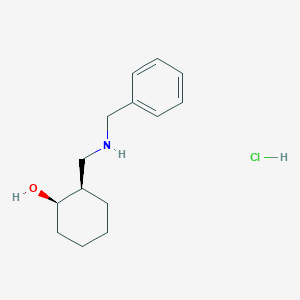
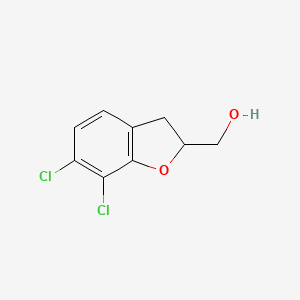

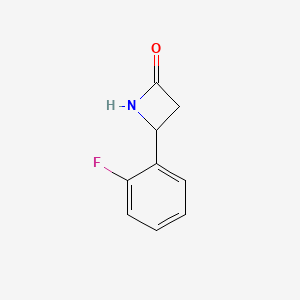
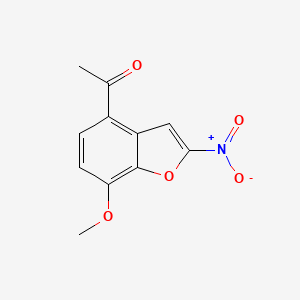


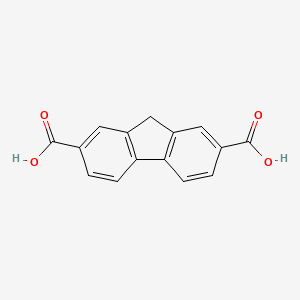
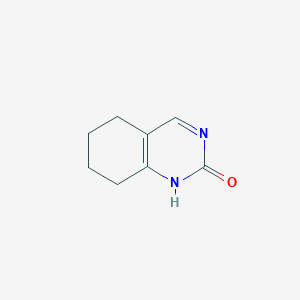
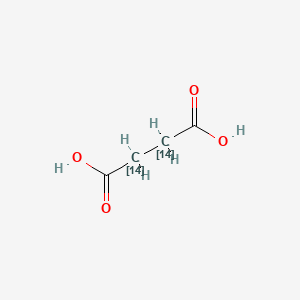
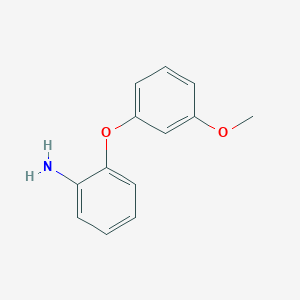
![1,4-Dioxa-7-azaspiro[4.5]dec-9-ene](/img/structure/B1640996.png)
